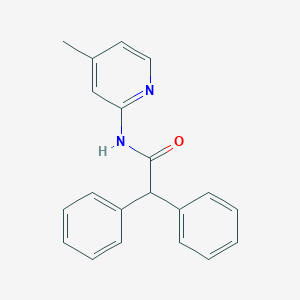
N-(2-chlorophenyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2,2-diphenylacetamide, also known as chlorphenamidine, is a chemical compound that belongs to the class of acetanilide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2,2-diphenylacetamide is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been suggested that N-(2-chlorophenyl)-2,2-diphenylacetamide may modulate the activity of ion channels and receptors involved in pain perception and immune function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-diphenylacetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to attenuate pain and inflammation in animal models. Furthermore, N-(2-chlorophenyl)-2,2-diphenylacetamide has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, which makes it a well-characterized compound. Additionally, it exhibits a broad range of biological activities, which makes it a useful tool for investigating various biological processes. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2,2-diphenylacetamide in lab experiments. For example, it has been reported to exhibit some toxicity towards certain cell types, which may limit its use in some assays.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-2,2-diphenylacetamide. One potential area of research is the development of more potent and selective derivatives of this compound for use as antimicrobial, anti-inflammatory, and analgesic agents. Additionally, the mechanism of action of N-(2-chlorophenyl)-2,2-diphenylacetamide could be further elucidated through the use of advanced biochemical and biophysical techniques. Furthermore, the potential of N-(2-chlorophenyl)-2,2-diphenylacetamide as a cancer chemotherapeutic agent could be explored in more detail, particularly in the context of combination therapy with other anticancer agents. Lastly, the use of N-(2-chlorophenyl)-2,2-diphenylacetamide as a model compound for the study of acetanilide derivatives could be expanded to include other related compounds, with the goal of identifying new lead compounds for drug development.
In conclusion, N-(2-chlorophenyl)-2,2-diphenylacetamide is a well-studied compound with a broad range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2,2-diphenylacetamide can be achieved through a multi-step process involving the reaction of 2-chloroaniline with benzophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2,2-diphenylacetamide has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, anti-inflammatory, and analgesic properties. Additionally, it has been investigated for its potential as a cancer chemotherapeutic agent, as well as its ability to modulate the immune system. Furthermore, N-(2-chlorophenyl)-2,2-diphenylacetamide has been used as a model compound for the study of the structure-activity relationship of acetanilide derivatives.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-2,2-diphenylacetamide |
|---|---|
Molekularformel |
C20H16ClNO |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
InChI-Schlüssel |
OAUTVSJNPJIJRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)